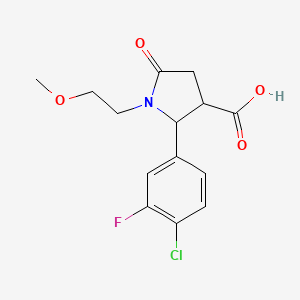

2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a prominent phenolic compound with widespread occurrence in green coffee extracts and tea. CGA exhibits numerous therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These activities suggest CGA's potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA also shows hepatoprotective effects by guarding against chemical or lipopolysaccharide-induced injuries and influences lipid metabolism, potentially altering the metabolism of nutrients such as amino acids, glucose, and fatty acids (Naveed et al., 2018).

Fluorinated Compounds and Their Alternatives

Since 2000, there has been a transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental and health concerns. Over 20 fluorinated substances have been identified as replacements in various industrial and commercial applications, including fluoropolymer manufacture, surface treatments, and fire-fighting foams. Despite their widespread use, the environmental releases, persistence, and human exposure to these replacements remain concerns. The need for further research to fill major data gaps in their risk assessment is highlighted, emphasizing the need for cooperation among stakeholders (Wang et al., 2013).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as the compound , are attractive biorenewable chemicals due to their versatility. However, they can inhibit microbial growth at concentrations below desired yields and titers, affecting the production of biorenewable fuels and chemicals. This review highlights the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and discusses strategies to increase microbial robustness for improved industrial performance (Jarboe et al., 2013).

Propriétés

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO4/c1-21-5-4-17-12(18)7-9(14(19)20)13(17)8-2-3-10(15)11(16)6-8/h2-3,6,9,13H,4-5,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWYAVVKHFOUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

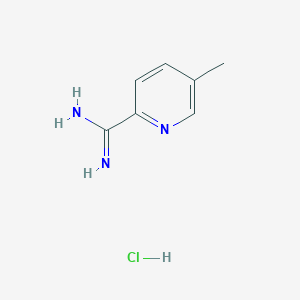

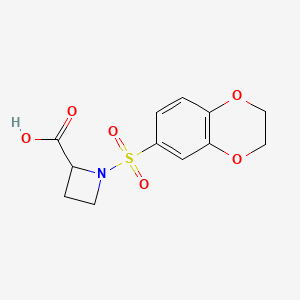

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

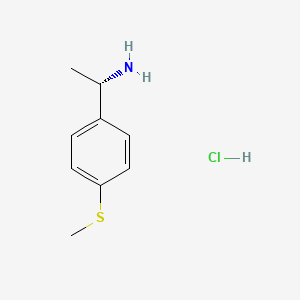

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)